molecular formula C23H19IN4O3S2 B8100519 ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate

ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate

カタログ番号: B8100519
分子量: 590.5 g/mol
InChIキー: KJZPAYMHBIZLOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a dihydroisoquinoline moiety and a benzo[d]thiazole carbamoyl group. The ethyl carboxylate group contributes to lipophilicity, which may influence pharmacokinetic properties.

特性

IUPAC Name

ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-iodo-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN4O3S2/c1-2-31-21(30)18-19(24)33-23(26-18)28-11-10-13-6-5-7-14(15(13)12-28)20(29)27-22-25-16-8-3-4-9-17(16)32-22/h3-9H,2,10-12H2,1H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZPAYMHBIZLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis of the Compound

The synthesis of ethyl 2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-iodothiazole-4-carboxylate typically involves several steps, including the formation of the benzo[d]thiazole moiety and subsequent coupling reactions. The process often utilizes various reagents and solvents to achieve the desired chemical transformations.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d]thiazole structure. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their antibacterial efficacy .

CompoundActivity Against E. coliActivity Against S. aureus
8cHighModerate
7aLowLow

This table illustrates the varying degrees of antibacterial activity observed in related compounds, indicating that structural modifications can lead to significant changes in biological effectiveness.

Anticancer Activity

In vitro studies have demonstrated that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment .

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluating the cytotoxic effects of thiazole derivatives reported that certain compounds led to a reduction in cell viability in HepG2 cells by inducing apoptosis through mitochondrial pathways. The IC50 values for these compounds ranged from 10 to 30 µM, indicating promising anticancer activity .
  • Antibacterial Evaluation :
    Another research focused on synthesizing benzimidazole derivatives showed that specific modifications resulted in enhanced antibacterial activity against resistant strains of E. coli and S. aureus. The study emphasized that compounds with additional functional groups demonstrated improved interactions with bacterial membranes .

類似化合物との比較

Thiazole and Thiadiazole Derivatives

  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): This compound contains a thiadiazole ring substituted with a phenylcarbamoyl group. While the thiadiazole core differs from the thiazole in the target compound, both share carbamoyl and ester functionalities. The absence of iodine and dihydroisoquinoline in this analogue reduces molecular weight (369.4 g/mol vs. ~600 g/mol estimated for the target) and likely alters bioavailability .
  • Thiazole derivatives (11a-c) (): Synthesized via cyclization of hydrazones with thioglycolic acid, these derivatives lack the dihydroisoquinoline and iodine substituents.

Quinazolinone and Isoquinoline Analogues

  • 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (): This quinazolinone derivative features bromine substituents and a hydrazide group. Bromine’s smaller atomic radius compared to iodine may reduce steric hindrance, while the hydrazide group increases polarity. Such differences highlight how halogen choice and functional groups modulate solubility and receptor interactions .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of key properties is summarized below:

Property Target Compound Methyl 4-{[5-(phenylcarbamoyl)...} () Thiazole 11a-c ()
Molecular Weight (g/mol) ~600 (estimated) 369.4 300–400
LogP (lipophilicity) High (due to iodine and ester) Moderate (ester and thiadiazole) Low to moderate
Halogen Substituent Iodine (polarizable, heavy) None Bromine (smaller, less polarizable)
Bioactivity Hypothesized analgesic Unreported Analgesic (screened)

The iodine atom in the target compound increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the thiadiazole analogue () prioritizes smaller size and simpler substitution, favoring metabolic stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。